4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline
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Overview
Description
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline is a complex organic compound that features both pyrrole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline typically involves multi-step organic reactions. One common method includes the condensation of pyrrole derivatives with quinoline precursors under specific conditions. For instance, the Paal-Knorr pyrrole synthesis can be employed to generate the pyrrole ring, which is then coupled with a quinoline derivative through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Catalytic processes, such as those involving metal catalysts or organocatalysts, are often utilized to enhance reaction efficiency and selectivity . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents, acylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce quinoline-2-ylmethanol derivatives .
Scientific Research Applications
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s ability to intercalate into DNA or interact with proteins can also contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole-quinoline derivatives and heterocyclic compounds such as:
- Pyrrolo[1,2-a]quinoline
- Quinolinyl-pyrazoles
- Pyrrolopyrazine derivatives
Uniqueness
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C18H13N3 |
---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline |
InChI |
InChI=1S/C18H13N3/c1-2-6-15-13(5-1)14(9-12-21-15)18(16-7-3-10-19-16)17-8-4-11-20-17/h1-12,19H/b18-17+ |
InChI Key |
RUNFVXYRIFUMGV-ISLYRVAYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C(=C\3/C=CC=N3)/C4=CC=CN4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=C3C=CC=N3)C4=CC=CN4 |
Origin of Product |
United States |
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